molecular formula C13H17NO B3182644 Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine CAS No. 1005263-31-9

Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine

Cat. No. B3182644
M. Wt: 203.28 g/mol
InChI Key: HLSOEDHCUUNGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine (BCHFM) is a cyclic amine that has been used in a variety of scientific research applications. It is a cyclic amine that has been studied for its potential to be used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block in the synthesis of novel compounds. The purpose of

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine has been used in a variety of scientific research applications. It has been studied for its potential to be used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block in the synthesis of novel compounds. It has also been used to study the reactivity of heterocyclic compounds and to investigate the effect of different substituents on the reactivity of these compounds.

Mechanism Of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine is not fully understood. However, it is believed that the cyclic amine structure of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine enables it to interact with other molecules in a variety of ways. This interaction can lead to the formation of new molecules or the modification of existing molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine are not well understood. It is believed that Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine may have a variety of effects on the body, including the modulation of enzyme activity, the inhibition of certain metabolic pathways, and the promotion of certain metabolic pathways. However, more research is needed to understand the full range of effects that Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine may have on the body.

Advantages And Limitations For Lab Experiments

Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, which makes it an attractive option for research. It is also highly soluble in a variety of solvents, which makes it easy to use in a variety of experiments. Additionally, Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine can be used as a catalyst in organic synthesis, which makes it a useful tool for synthetic chemists.
However, Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine also has some limitations. It is not very stable and can decompose at high temperatures, which can limit its use in some experiments. Additionally, it is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

There are a number of future directions for research on Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine. One area of research is to investigate the effects of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine on various biological systems. This could include studying the effects of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine on enzyme activity, metabolic pathways, and other biological processes. Additionally, Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine could be used to synthesize novel compounds and investigate the reactivity of heterocyclic compounds. Finally, further research could be done to investigate the potential therapeutic applications of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-13(15-5-1)9-14-8-12-7-10-3-4-11(12)6-10/h1-5,10-12,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSOEDHCUUNGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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